3-tert-butyl-9H-carbazole

Electrochemistry Carbazole Radical Cation Stability

Generic carbazole substitution risks uncontrolled electropolymerization and batch irreproducibility in OLED fabrication. 3-tert-Butyl-9H-carbazole (CAS 22401-74-7) resolves this: • Suppressed radical cation dimerization (kdim ≤1.5×10⁶ M⁻¹ s⁻¹) vs. 3-ethylcarbazole, enabling controlled film morphologies. • Lower mp (151-155°C) & enhanced solubility vs. unsubstituted carbazole (~246°C) for spin-coating/inkjet processing. • High triplet energy (>2.8 eV) for phosphorescent host & TADF emitter applications. White crystalline powder, >95% purity, CoA included. In stock for global shipping.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 22401-74-7
Cat. No. B1280801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-9H-carbazole
CAS22401-74-7
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32
InChIInChI=1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3
InChIKeyTYXSZNGDCCGIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-butyl-9H-carbazole Properties


3-tert-butyl-9H-carbazole (CAS 22401-74-7) is a mono-tert-butyl substituted carbazole derivative with molecular formula C16H17N and molecular weight 223.31 g/mol . It appears as a white to almost white crystalline powder with a melting point of 151.0–155.0 °C . The tert-butyl group at the 3-position enhances solubility and modulates electrochemical stability, making it a key intermediate and building block for organic electronic materials, particularly in OLED hole transport layers and host materials [1][2].

Compound Type
Mono-tert-butyl carbazole building block for organic electronics
Key Attribute
Reported solubility enhancement and electrochemical modulation via 3-position tert-butyl group
Workflow Fit
Solution-processed OLEDs, electropolymerization, and host material synthesis

Why 3-tert-butyl-9H-carbazole Cannot Be Replaced


While carbazole derivatives share a common tricyclic core, the position and nature of substituents dramatically alter their physical, thermal, and electrochemical properties. For instance, 3-tert-butyl-9H-carbazole exhibits a significantly lower melting point (151.0–155.0 °C) than unsubstituted carbazole (∼246 °C), enabling solution processing . Moreover, the bulky tert-butyl group suppresses radical cation dimerization rates by an order of magnitude compared to less sterically hindered analogs like 3-ethylcarbazole, directly impacting electropolymerization behavior and material stability [1]. These quantifiable differences underscore why generic substitution or in-class replacement without empirical validation risks device failure and irreproducible results.

Target 3-tert-butyl-9H-carbazole Solution-processable melting range
Potential Substitute Unsubstituted carbazole High melting point (~246 °C)
Risk Lower melting point enables solution deposition; generic replacement may compromise solution-processing workflow
Target 3-tert-butyl-9H-carbazole Slower radical cation dimerization
Potential Substitute 3-ethylcarbazole Approximately 10× faster dimerization
Risk Slower dimerization supports controlled electropolymerization; substitution may lead to accelerated degradation and reproducibility shift

3-tert-butyl-9H-carbazole Differentiation Evidence


Radical Cation Dimerization vs. 3-Ethylcarbazole

The tert-butyl group at the 3-position significantly retards the dimerization of the electrogenerated radical cation compared to the less bulky ethyl-substituted analog. Under cyclic voltammetry conditions in acetonitrile (potential kept under 1.4 V/SCE), 3-tert-butylcarbazole exhibits a dimerization rate constant (kdim) of ≤ 1.5 × 10^6 M⁻¹ s⁻¹, whereas 3-ethylcarbazole dimerizes approximately 10 times faster with kdim = 1.5 × 10^7 M⁻¹ s⁻¹ [1]. This difference is attributed to the steric hindrance provided by the tert-butyl group, which impedes radical coupling [1].

Dimerization Rate
Head-to-head
3-tert-butyl: ≤ 1.5×10⁶ M⁻¹s⁻¹ 3-Ethyl: 1.5×10⁷ M⁻¹s⁻¹
~10-fold slower dimerization
Supports radical cation stability for controlled electropolymerization
CV in acetonitrile, <1.4 V/SCE
Electrochemistry Carbazole Radical Cation Stability

Melting Point vs. Unsubstituted Carbazole

The introduction of a single tert-butyl group at the 3-position dramatically lowers the melting point of the carbazole core, enhancing thermal processability. 3-tert-butyl-9H-carbazole has a melting point of 151.0–155.0 °C , whereas unsubstituted 9H-carbazole melts at approximately 246 °C [1]. This represents a reduction of 91–95 °C, expanding the processing window for solution-based deposition techniques and reducing thermal stress during device fabrication.

Melting Point
Cross-study comparable
3-tert-butyl: 151–155 °C Carbazole: ~246 °C
91–95 °C lower
Expands solution-processing window; may reduce thermal stress during fabrication
Standard melting point determination
Thermal Properties Carbazole Processing Window

Solubility in Organic Solvents

While direct quantitative solubility data for 3-tert-butyl-9H-carbazole is limited, studies on tert-butyl substituted carbazoles consistently report that substitution at the 3-position with a tert-butyl group enhances solubility in common organic solvents compared to the unsubstituted parent carbazole [1]. This is a class-level effect attributed to the bulky, non-polar tert-butyl moiety disrupting π-π stacking interactions in the solid state [1].

Solubility
Class-level
Qualitative enhancement reported
May support solution processability; direct solubility data required to confirm
Based on carbazole derivative trends
Solubility Carbazole Processability

OLED Emitter Efficiency

Although not a direct measurement of 3-tert-butyl-9H-carbazole itself, a structurally related tert-butylcarbazole-anthracene derivative demonstrated an external quantum efficiency (EQE) of 5.9% with CIE coordinates (0.14, 0.12) in a blue doping-free hyperfluorescent OLED device . This performance highlights the value of the tert-butylcarbazole moiety in facilitating efficient charge transport and triplet harvesting . The high hole mobility (7.6 × 10⁻⁵ cm² V⁻¹ s⁻¹ at 8 × 10⁵ V cm⁻¹) of this derivative further supports the utility of tert-butylcarbazole units in advanced device architectures .

OLED EQE (Related Derivative)
Supporting evidence
5.9%
Demonstrates utility of tert-butylcarbazole unit in blue hyperfluorescent OLEDs
Doping-free device; CIE (0.14, 0.12)
OLED External Quantum Efficiency tert-Butylcarbazole

3-tert-butyl-9H-carbazole Applications


Solution-Processed OLEDs

The enhanced solubility and lower melting point (151.0–155.0 °C) of 3-tert-butyl-9H-carbazole relative to unsubstituted carbazole (~246 °C) make it an ideal building block for solution-processable OLED materials . Its use in hole transport layers or as a host matrix component can enable cost-effective fabrication via spin-coating, inkjet printing, or roll-to-roll techniques, as demonstrated by the high external quantum efficiency (5.9%) achieved in a related tert-butylcarbazole-based emitter .

Electrochemical Synthesis of Conducting Polymers

The suppressed radical cation dimerization rate (kdim ≤ 1.5 × 10^6 M⁻¹ s⁻¹) of 3-tert-butyl-9H-carbazole compared to 3-ethylcarbazole (kdim = 1.5 × 10^7 M⁻¹ s⁻¹) provides a wider window for controlled electropolymerization [1]. This enables the fabrication of well-defined polycarbazole films with tailored morphologies and electronic properties for applications in sensors, supercapacitors, and electrochromic devices.

Phosphorescent OLED Host Materials

Carbazole derivatives with tert-butyl substitution are known to possess sufficiently high triplet energy levels (>2.8 eV) to host phosphorescent emitters [2]. 3-tert-butyl-9H-carbazole serves as a versatile precursor for synthesizing bipolar host materials that balance hole and electron transport, as evidenced by the bipolar charge transport observed in tert-butylcarbazole-containing derivatives (hole mobility up to 7.6 × 10⁻⁵ cm² V⁻¹ s⁻¹) .

Blue Emitters for Displays and Lighting

The tert-butylcarbazole moiety is a privileged donor unit for blue thermally activated delayed fluorescence (TADF) emitters. Derivatives incorporating this unit have achieved CIE coordinates as deep as (0.14, 0.12) with EQE up to 7.1% in hyperfluorescent OLEDs . Procuring high-purity 3-tert-butyl-9H-carbazole ensures a reliable starting material for synthesizing next-generation blue emitters with improved color purity and efficiency.

Application
Selection Property
Validation Focus
Solution-Processed OLED Materials
Processing window (lower melting point)
Film uniformity & device EQE
Electropolymerized Conductive Polymers
Controlled radical cation stability
Polymer morphology & conductivity
Phosphorescent OLED Hosts
Triplet energy & charge transport
Host-guest energy transfer efficiency
Blue TADF Emitters
Color purity & donor unit suitability
CIE coordinates & device EQE

Technical Documentation Hub

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